molecular formula C9H12BrN B1610488 N-(2-Bromoethyl)-N-methylaniline CAS No. 51905-47-6

N-(2-Bromoethyl)-N-methylaniline

Cat. No. B1610488
CAS RN: 51905-47-6
M. Wt: 214.1 g/mol
InChI Key: JSNHRRGVZQEAOB-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-N-methylaniline is a chemical compound. However, there is limited information available about this specific compound12345.



Synthesis Analysis

The synthesis of N-(2-Bromoethyl)-N-methylaniline is not explicitly mentioned in the available literature. However, related compounds such as N-(2-bromoethyl)phthalimide have been synthesized through various methods6.



Molecular Structure Analysis

The molecular structure of N-(2-Bromoethyl)-N-methylaniline is not directly available. However, related compounds such as N-(2-Bromoethyl)aniline have a molecular formula of C8H10BrN78.



Chemical Reactions Analysis

Specific chemical reactions involving N-(2-Bromoethyl)-N-methylaniline are not detailed in the available literature. However, related compounds have been used in various reactions such as the alkylation reactions9 and condensation of carboxylic acids and amines10.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Bromoethyl)-N-methylaniline are not directly available. However, related compounds such as N-(2-Bromoethyl)aniline have properties such as a density of 1.4±0.1 g/cm3, boiling point of 280.0±23.0 °C at 760 mmHg, and a molar refractivity of 48.2±0.3 cm37.


Scientific Research Applications

  • Liver Metabolism of Halogenated Methylanilines : Research on rat liver microsomal metabolism of halogenated methylanilines, including 2-bromo-4-methylaniline, has been conducted. This study identified metabolites from side-chain C-hydroxylation and N-hydroxylation, among other reactions. The rate of metabolism was found to be influenced by the type of halogen substituent (Boeren et al., 1992).

  • Cross-Coupling Reactions in Organic Chemistry : N-(2-bromoallyl)-N-methylaniline has been used in regioselective zirconium-mediated cross-coupling reactions with alkenes and benzophenone, demonstrating its utility in organic synthesis (Barluenga et al., 1995).

  • Suzuki Cross-Coupling Reaction Studies : The compound has been involved in studies of Suzuki cross-coupling reactions, where its derivatives exhibit interesting non-linear optical properties and reactivity, providing insights into molecular structural features (Rizwan et al., 2021).

  • Industrial Applications in Alkylation : N-methylaniline, a related compound, is important in industries like paper, textile dyes, drugs, perfumes, and explosives. Vapour phase alkylation of aniline with methanol to form N-methylaniline has been optimized, highlighting its significance in industrial processes (Nehate & Bokade, 2009).

  • Electrochemical Studies : Poly(N-methylaniline) formation, redox behavior, and degradation have been investigated through spectroelectrochemical methods, contributing to the understanding of polymer electrochemistry (Planes et al., 2014).

  • Synthesis and Characterization of Derivatives : Various derivatives of N-methylaniline have been synthesized and characterized, providing insights into their chemical properties and potential applications in different fields. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis and characterization have been documented (Zhong-cheng & Shu Wan-yin, 2002).

Future Directions

The future directions for N-(2-Bromoethyl)-N-methylaniline are not directly available. However, related compounds have been used in various fields such as medicinal chemistry15. Further research and studies are needed to explore the potential applications of N-(2-Bromoethyl)-N-methylaniline.


Please note that the information provided is based on the available literature and may not be fully accurate or complete. For more detailed and accurate information, further research and consultation with a chemical expert is recommended.


properties

IUPAC Name

N-(2-bromoethyl)-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNHRRGVZQEAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501249
Record name N-(2-Bromoethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromoethyl)-N-methylaniline

CAS RN

51905-47-6
Record name N-(2-Bromoethyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Kametani, K Fukumoto - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… For instance, N-2-bromoethyl-Nmethylaniline affords l-methylindoline (30-35%) in the presence of aluminium chloride.l0> l1 However, 2-( a-methylbenzyl) ethylaminoet hanol l2 (XI) (…
Number of citations: 26 pubs.rsc.org
MS Gibson, RW Bradshaw - Angewandte Chemie International …, 1968 - Wiley Online Library
Reaction of potassium phthalimide with halogenoalkanes and with a variety of other alkylating agents leads to the N‐alkylphthalimide. N‐Substituted phthalimides may be converted …
Number of citations: 414 onlinelibrary.wiley.com
JJ Brophy, MJ Gallagher - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… This was prepared by treating an ethereal solution of crude LN-methyl-N-2-diphenylphosphaethylaniline (prepared from lithium diphenylphosphide and N-2-bromoethylN-methylaniline) …
Number of citations: 17 www.publish.csiro.au
佐藤義朗, 小川雅清, 小島寛之, 竹内正孝… - YAKUGAKU …, 1974 - jstage.jst.go.jp
Reaction of N-(2-halogenoethyl)-N-methylaniline (I) with magnesium under the Grignard condition was investigated to isolate N-methyl-N-ethylaniline (IV), 1, 4-bis-(methylphenylamino) …
Number of citations: 2 www.jstage.jst.go.jp

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